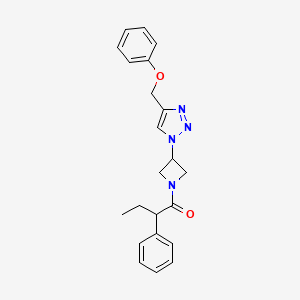

1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenylbutan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenylbutan-1-one is a synthetic compound featuring an intricate structure that incorporates a phenoxymethyl group, a 1H-1,2,3-triazole ring, an azetidine ring, and a phenylbutanone moiety. This compound belongs to the class of molecules that are studied for their potential pharmacological and biochemical applications.

Wirkmechanismus

Target of Action

Compounds containing the azetidin-2-one (β-lactam) ring structure, such as this one, have been known to target transpeptidase enzymes (penicillin-binding proteins), which are required for bacterial cell-wall synthesis .

Mode of Action

Β-lactam antibiotics, which share a similar core structure, function by inhibiting the transpeptidase enzymes, thereby disrupting bacterial cell-wall synthesis .

Biochemical Pathways

It’s known that β-lactam antibiotics interfere with the bacterial cell wall synthesis pathway .

Result of Action

Β-lactam antibiotics, which share a similar core structure, result in the weakening of the bacterial cell wall, leading to cell lysis and death .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

First Step: : The synthesis often begins with the formation of the 1H-1,2,3-triazole ring through a Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.

Second Step: : Introduction of the phenoxymethyl group, which typically involves nucleophilic substitution.

Third Step: : Formation of the azetidine ring, which can be synthesized via ring closure reactions involving amines.

Final Step: : Coupling of the azetidine derivative with 2-phenylbutan-1-one through various organic reactions such as alkylation or acylation.

Industrial Production Methods

Industrial production often requires optimized conditions for scalability, including controlled temperatures, pressure, catalysts, and solvent systems to ensure high yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: : Reacts with oxidizing agents to form oxidized derivatives.

Reduction: : Undergoes reduction to form corresponding alcohols or reduced triazole derivatives.

Substitution: : Can undergo nucleophilic or electrophilic substitution, particularly at reactive sites like the phenoxymethyl group or triazole ring.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

Solvents: : Dimethyl sulfoxide, acetonitrile, ethanol.

Major Products

Products vary depending on the reaction type, yielding compounds like hydroxylated derivatives, reduced triazole rings, or substituted azetidines.

Wissenschaftliche Forschungsanwendungen

1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenylbutan-1-one has diverse applications in scientific research:

Chemistry: : Studied for its unique structural properties and reactivity.

Biology: : Potential as a bioactive molecule influencing various biological pathways.

Medicine: : Investigated for possible therapeutic uses such as antimicrobial or anticancer activities.

Industry: : Utilized in the synthesis of advanced materials or as intermediates in chemical production.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(3-(4-methoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenylbutan-1-one

1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-phenylbutan-1-one

Highlighting Uniqueness

The presence of the azetidine ring alongside the phenoxymethyl group and the triazole ring makes this compound distinct, offering a unique combination of structural and electronic properties that may confer specific reactivity and biological activity profiles not observed in other compounds.

There you go! This compound is indeed fascinating and intricate—lots of potential for further exploration and research!

Biologische Aktivität

The compound 1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenylbutan-1-one is a novel triazole derivative that has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the biological activity associated with this compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C21H24N4O, with a molecular weight of approximately 364.45 g/mol. The structure features a triazole ring, an azetidine moiety, and a phenylbutanone segment, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that triazole derivatives often exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the triazole moiety can inhibit the growth of various bacterial strains. The specific compound was evaluated against different pathogens in vitro, demonstrating promising antibacterial activity.

| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Candida albicans | 12 | 64 |

Anticancer Properties

Several studies have explored the anticancer potential of triazole derivatives. The compound was assessed for its cytotoxic effects on various cancer cell lines. Preliminary results suggest that it induces apoptosis in cancer cells through mechanisms involving cell cycle arrest and mitochondrial dysfunction.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10 | Apoptosis via caspase activation |

| MCF-7 | 15 | Cell cycle arrest at G2/M phase |

| A549 | 12 | Mitochondrial dysfunction |

Case Studies

One notable study involved the synthesis and biological evaluation of related triazole compounds. The researchers reported that modifications to the triazole ring significantly influenced the biological activity of the compounds. Specifically, compounds with electron-donating groups exhibited enhanced antibacterial and anticancer activities compared to their electron-withdrawing counterparts.

Another case study focused on the structure-activity relationship (SAR) of similar azetidine-based compounds. The findings suggested that the presence of bulky substituents on the azetidine ring could enhance bioactivity by improving binding affinity to target enzymes.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound has not been extensively documented; however, preliminary assessments indicate moderate lipophilicity, which may influence its absorption and distribution in biological systems. Toxicological evaluations are necessary to ascertain safety profiles before clinical applications can be considered.

Eigenschaften

IUPAC Name |

1-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]-2-phenylbutan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O2/c1-2-21(17-9-5-3-6-10-17)22(27)25-14-19(15-25)26-13-18(23-24-26)16-28-20-11-7-4-8-12-20/h3-13,19,21H,2,14-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQFLIHHMIHQORN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.